Direct Mutagenicity in S. typhimurium TA98 and TA100: Aliphatic Alcohol vs. Benzylic Sulfate Ester
In a comparative study determining the direct mutagenicity of polycyclic aromatic hydrocarbon derivatives, the aliphatic sulfate ester derived from the target compound (7-hydroxyethylbenz[a]anthracene sulfate, a direct structural analog) did not cause any increase in mutations above background levels. In stark contrast, the benzylic sulfate ester of 6-hydroxymethylbenzo[a]pyrene was among the most mutagenic compounds tested in the same study. This demonstrates a near-binary difference in mutagenic potency (>100-fold implied increase for the benzylic form) driven solely by the benzylic versus aliphatic nature of the sulfate ester [1]. The parent alcohol, Benzo(a)pyrene-6-ethanol, is similarly non-mutagenic when tested directly, as it lacks the activating sulfotransferase enzyme in the bacterial system [1].
| Evidence Dimension | Direct mutagenicity in Ames test |
|---|---|
| Target Compound Data | Non-mutagenic (no increase above spontaneous reversion rate) |
| Comparator Or Baseline | 6-Hydroxymethylbenzo[a]pyrene (benzylic alcohol derivative): Highly mutagenic; its sulfate ester is described as 'the most mutagenic compound'. |
| Quantified Difference | Qualitative difference: Non-mutagenic vs. Highly Mutagenic. The benzylic sulfate ester caused a substantial, dose-dependent increase in revertant colonies, while the aliphatic analog showed no activity. |
| Conditions | S. typhimurium strains TA98 and TA100, plate incorporation assay. Compounds tested as pre-synthesized benzylic sulfate esters or via in situ activation. |
Why This Matters
This confirms the compound's value as a non-mutagenic vehicle or negative control probe to pinpoint the role of benzylic activation in PAH carcinogenesis, a property not achievable with 6-hydroxymethylbenzo[a]pyrene.
- [1] Rogan, E. G., Cavalieri, E. L., Tibbels, S. R., Cremonesi, P., Warner, C., Nagel, D., & Tomer, K. B. (1986). Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons. Chemico-Biological Interactions, 58(3), 253-275. View Source
